molecular formula C16H10N10S B12585927 2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine CAS No. 646998-78-9

2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine

Cat. No.: B12585927
CAS No.: 646998-78-9
M. Wt: 374.4 g/mol
InChI Key: WEHRWLGBIVXFMS-UHFFFAOYSA-N
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Description

2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine is a complex organic compound that features a unique structure combining thiene, triazole, and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine, carbon disulfide, and various aromatic aldehydes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the triazole or pyrazine rings .

Scientific Research Applications

2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved often depend on the specific application, such as inhibiting enzyme activity in a biological context or facilitating electron transfer in a materials science application .

Comparison with Similar Compounds

Similar Compounds

    2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine: shares similarities with other triazole and pyrazine derivatives, such as:

Uniqueness

What sets 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine apart is its unique combination of thiene, triazole, and pyrazine moieties, which confer distinct electronic and structural properties. These features make it particularly valuable for applications requiring specific electronic characteristics or structural stability .

Properties

CAS No.

646998-78-9

Molecular Formula

C16H10N10S

Molecular Weight

374.4 g/mol

IUPAC Name

2-[5-[5-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)thiophen-2-yl]-1H-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C16H10N10S/c1-2-12(16-22-14(24-26-16)10-8-18-4-6-20-10)27-11(1)15-21-13(23-25-15)9-7-17-3-5-19-9/h1-8H,(H,21,23,25)(H,22,24,26)

InChI Key

WEHRWLGBIVXFMS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NNC(=N2)C3=CC=C(S3)C4=NC(=NN4)C5=NC=CN=C5

Origin of Product

United States

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